4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
CAS No.: 1527518-33-7
Cat. No.: VC2906138
Molecular Formula: C7H4N2O3S
Molecular Weight: 196.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1527518-33-7 |
|---|---|
| Molecular Formula | C7H4N2O3S |
| Molecular Weight | 196.19 g/mol |
| IUPAC Name | 4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C7H4N2O3S/c10-6-5-4(8-2-9-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10) |
| Standard InChI Key | NEKNKGJIFDPCPB-UHFFFAOYSA-N |
| SMILES | C1=C(C2=C(S1)C(=O)NC=N2)C(=O)O |
| Canonical SMILES | C1=C(C2=C(S1)C(=O)NC=N2)C(=O)O |
Introduction
Chemical Identity and Properties
Basic Identification
Structural Insights and Chemical Reactivity
Structural Features
The structure of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid represents a fascinating example of heterocyclic chemistry, combining elements that contribute to its unique properties and potential applications. The compound's backbone consists of a fused ring system where a thiophene ring (a five-membered aromatic heterocycle containing sulfur) is connected to a pyrimidine ring (a six-membered aromatic heterocycle containing two nitrogen atoms). This fusion occurs at the 3,2-d position, as indicated in the compound's name, creating a specific geometric arrangement that influences its electronic distribution and reactivity patterns. The presence of a carbonyl group at the 4-position (hence the "4-oxo" designation) introduces an electron-withdrawing effect that affects the electronic character of the adjacent atoms and bonds. Similarly, the carboxylic acid group at the 7-position provides a site for hydrogen bonding and potential derivatization.
Chemical Reactivity
The chemical reactivity of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid is largely determined by its functional groups and electronic structure. The carboxylic acid moiety represents a primary site for chemical transformations, capable of undergoing reactions typical of carboxylic acids including esterification, amidation, and reduction to alcohols. The carbonyl group at the 4-position may participate in nucleophilic addition reactions under suitable conditions. The aromatic character of the fused ring system suggests potential for electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may moderate this reactivity. Additionally, the NH group in the dihydropyrimidine portion may serve as a nucleophile in various reactions, offering opportunities for N-substitution and further derivatization.
Synthesis and Production Methods
Key Synthetic Challenges
Applications in Research and Development
Research Applications
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid finds its primary applications in research settings, particularly in chemical and pharmaceutical investigations. As a member of the thienopyrimidine class of compounds, it serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Researchers utilize this compound in structure-activity relationship studies, exploring how modifications to its core structure affect interactions with biological targets. The compound's heterocyclic nature makes it particularly interesting for medicinal chemistry research, where such scaffolds frequently serve as privileged structures in drug discovery efforts.
Drug Development Considerations
The potential application of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid in drug development would require comprehensive evaluation of its physicochemical properties, pharmacokinetics, and toxicological profile. The compound's LogP value of 0.91 suggests moderate lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) characteristics . The presence of a carboxylic acid group might affect its ability to cross biological membranes, potentially limiting central nervous system penetration but possibly enhancing aqueous solubility. These factors would need to be carefully considered and potentially optimized through structural modifications if the compound were to be developed for therapeutic applications.
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid typically involves various spectroscopic techniques that provide complementary information about its molecular structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, offers detailed insights into the hydrogen and carbon environments within the molecule, confirming the presence of characteristic structural features such as aromatic protons, carboxylic acid functionality, and the heterocyclic framework. Infrared (IR) spectroscopy reveals functional group signatures, with expected bands for carboxylic acid stretching (O-H and C=O), aromatic C=C stretching, and heterocyclic ring vibrations. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that align with the proposed structure.
Chromatographic Analysis
For purity assessment and quantitative analysis, 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid can be analyzed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is particularly suitable given the compound's aromatic nature, which provides strong UV absorption. Typical HPLC conditions might involve reverse-phase columns (C18) with mobile phases consisting of water-acetonitrile or water-methanol gradients, possibly acidified to maintain the carboxylic acid in its protonated form. Gas chromatography may be less suitable unless the compound is derivatized to enhance volatility, given its relatively high boiling point and the presence of a carboxylic acid group.
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